molecular formula C18H25FN4O4S2 B2828649 1-((4-fluorobenzyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1903898-62-3

1-((4-fluorobenzyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No. B2828649
CAS RN: 1903898-62-3
M. Wt: 444.54
InChI Key: WJDUUFFPBLHRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-fluorobenzyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C18H25FN4O4S2 and its molecular weight is 444.54. The purity is usually 95%.
BenchChem offers high-quality 1-((4-fluorobenzyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-fluorobenzyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

One avenue of research involves the development of synthetic methodologies for constructing diazepane or diazocane systems, employing multicomponent reactions followed by intramolecular nucleophilic substitution. This approach allows for the efficient synthesis of sulfonyl-containing diazepane derivatives, which are of interest due to their potential biological activities and as intermediates in organic synthesis (Banfi et al., 2007).

Bioactivity Studies

Another research direction explores the synthesis and investigation of compounds with potential bioactivity. For instance, the synthesis of polymethoxylated-pyrazoline benzene sulfonamides and their evaluation for cytotoxic activities and carbonic anhydrase inhibitory effects showcase the potential of sulfonyl and pyrazole-containing compounds in medicinal chemistry (Kucukoglu et al., 2016).

Catalysis

Research into the catalytic applications of related compounds is also notable. For example, scandium, yttrium, and lanthanum complexes with certain diazepan-amido ligands have been synthesized and characterized, demonstrating their effectiveness in catalyzing the Z-selective linear dimerization of phenylacetylenes (Ge et al., 2009). This highlights the potential utility of such compounds in catalytic processes, including those that might involve fluorinated sulfones and diazepanes.

Reactivity and Transformations

The reactivity and transformation of sulfonyl-containing compounds under various conditions have been extensively studied. For instance, the cycloaddition reactions of vinyl sulfonyl fluorides with ethyl diazoacetate or azides, leading to the formation of pyrazole or triazole scaffolds via SO2 elimination, illustrate the versatility of sulfonyl compounds in organic synthesis (Swamy et al., 2022).

properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN4O4S2/c1-14-18(15(2)21(3)20-14)29(26,27)23-10-4-9-22(11-12-23)28(24,25)13-16-5-7-17(19)8-6-16/h5-8H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDUUFFPBLHRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-fluorobenzyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.